2,2,N,N-Tetramethylsuccinamic acid

Description

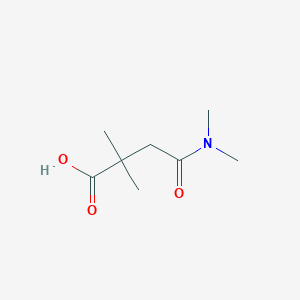

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,7(11)12)5-6(10)9(3)4/h5H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDFLSFWZUWQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2,n,n Tetramethylsuccinamic Acid and Its Analogues

Direct Synthesis Approaches to 2,2,N,N-Tetramethylsuccinamic Acid

Direct synthetic routes to this compound offer efficient ways to construct the target molecule. These methods include the amidation of succinic acid derivatives, controlled hydrolysis of a corresponding diamide, and the ring-opening of an anhydride (B1165640) precursor.

Amidation of Succinic Acid Derivatives

The formation of the amide bond in this compound can be achieved through the amidation of an appropriate succinic acid derivative. This typically involves the reaction of a tetramethylsuccinic acid derivative, such as an acid chloride or ester, with dimethylamine (B145610). The use of coupling agents can facilitate this reaction, particularly when starting from the carboxylic acid itself. For instance, methods analogous to the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC), can be adapted for amidation. researchgate.net However, the formation of by-products like dicyclohexylurea (DCU) can complicate purification. researchgate.net Alternative coupling agents and strategies that operate under non-basic and non-oxidizing conditions, such as those involving copper-mediated cross-coupling of organostannanes or boronic acids with O-acetyl hydroxamic acids, represent more advanced and chemoselective approaches to amide bond formation. nih.gov

Controlled Hydrolysis of N,N,N',N'-Tetramethylsuccinic Diamide

A viable route to this compound is the controlled partial hydrolysis of N,N,N',N'-tetramethylsuccinic diamide. This method relies on the differential reactivity of the two amide groups, where carefully controlled reaction conditions (e.g., stoichiometry of the hydrolyzing agent, temperature, and reaction time) can selectively cleave one amide bond while leaving the other intact. The hydrolysis of amide bonds is a well-studied process, and factors such as steric hindrance and electronic effects can influence the reaction rate. researchgate.netresearchgate.net Theoretical studies on the hydrolysis of related amide-containing compounds suggest that the reaction can proceed through different pathways, with the addition of water to the carbonyl group being a key step. nih.gov

Ring-Opening Reactions of Tetramethylsuccinic Anhydride with Amines

The ring-opening of 3,3,4,4-tetramethylsuccinic anhydride with an amine is a direct and widely used method for the synthesis of succinamic acid derivatives. In the case of this compound, this involves the reaction of 3,3,4,4-tetramethylsuccinic anhydride with dimethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding amic acid. Studies on the amidation of succinic anhydride with other amines, such as 2-aminothiazole, have shown this to be an effective method, with the reaction proceeding efficiently in various polar organic solvents or even under mechanochemical conditions. researchgate.net

Table 1: Comparison of Direct Synthesis Approaches

| Synthetic Method | Starting Materials | Key Reaction Type | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Amidation of Succinic Acid Derivatives | 2,2,3,3-Tetramethylsuccinic acid or its activated derivatives, Dimethylamine | Amide bond formation (e.g., using coupling agents) | Versatility in choice of starting materials and coupling agents. | Formation of by-products requiring purification. researchgate.net |

| Controlled Hydrolysis of Diamide | N,N,N',N'-Tetramethylsuccinic diamide | Partial hydrolysis | Potentially a one-step conversion from a readily available precursor. | Requires precise control of reaction conditions to avoid over-hydrolysis to the diacid. |

| Ring-Opening of Anhydride | 3,3,4,4-Tetramethylsuccinic anhydride, Dimethylamine | Nucleophilic acyl substitution | Generally high-yielding and clean reaction. researchgate.net | Requires prior synthesis of the anhydride precursor. |

Precursor Chemistry and Derivatization Routes

The synthesis of this compound is intrinsically linked to the preparation of its key precursors. The chemistry of these precursors, particularly tetramethylsuccinic anhydride and its parent diacid, provides the foundation for various synthetic strategies.

Preparation of Tetramethylsuccinic Anhydride

3,3,4,4-Tetramethylsuccinic anhydride is a crucial intermediate for the synthesis of this compound via the ring-opening strategy. nih.gov The most common method for its preparation is the dehydration of 2,2,3,3-tetramethylsuccinic acid. wikipedia.org This can be achieved using various dehydrating agents, such as acetic anhydride or acetyl chloride, often with heating to drive the reaction to completion. orgsyn.org For example, heating 2,2,3,3-tetramethylsuccinic acid with a molar excess of acetic anhydride at temperatures between 120–140°C can yield the anhydride in high purity. sciencemadness.org More recent methods utilize milder conditions, such as the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride in acetonitrile (B52724) at room temperature, which also affords high yields.

Conversion of 2,2,3,3-Tetramethylsuccinic Acid and its Dinitrile

2,2,3,3-Tetramethylsuccinic acid is the primary precursor for tetramethylsuccinic anhydride and can also be directly converted to amides. wikipedia.orgalfa-chemistry.com As mentioned, its conversion to the anhydride is a key step in one of the major synthetic routes. Furthermore, 2,2,3,3-tetramethylsuccinonitrile serves as another important precursor. nih.govsigmaaldrich.compharmaffiliates.comsigmaaldrich.com The dinitrile can be hydrolyzed to the corresponding diacid or potentially to the monoamide under controlled conditions. The chemistry of nitriles allows for their conversion to carboxylic acids or amides, providing an alternative pathway to the target molecule.

Table 2: Key Precursors and Their Properties

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2,2,3,3-Tetramethylsuccinic acid | 2,2,3,3-Tetramethylbutanedioic acid | 630-51-3 wikipedia.org | C₈H₁₄O₄ wikipedia.org | 174.196 wikipedia.org | 204–206 wikipedia.org |

| 3,3,4,4-Tetramethylsuccinic anhydride | 3,3,4,4-Tetramethyloxolane-2,5-dione | 35046-68-5 nih.gov | C₈H₁₂O₃ nih.gov | 156.18 nih.gov | Not specified |

| 2,2,3,3-Tetramethylsuccinonitrile | 2,2,3,3-Tetramethylbutanedinitrile | 3333-52-6 nih.gov | C₈H₁₂N₂ nih.gov | 136.19 sigmaaldrich.com | Not specified |

Regioselective Functionalization Strategies

The regioselective functionalization of succinic acid derivatives is a critical aspect in the synthesis of complex molecules where specific substitution patterns are required. In the context of producing analogues of this compound, the primary challenge often lies in differentiating between the two carbonyl groups of a substituted succinic anhydride or the two carboxylic acid moieties of a succinic acid derivative.

One of the most direct strategies involves the reaction of an unsymmetrically substituted succinic anhydride with an amine. The inherent electronic and steric differences between the two carbonyl carbons can lead to a preferential attack by the nucleophilic amine at one site over the other. For instance, in an anhydride bearing an electron-withdrawing group at one α-position, the adjacent carbonyl group becomes more electrophilic and is thus more susceptible to nucleophilic attack. Conversely, a bulky substituent will sterically hinder the approach of the amine to the nearby carbonyl, directing the reaction to the less hindered site.

A notable example of regioselectivity is observed in the functionalization of alkenylsuccinic anhydrides, which are prepared through an Alder-ene reaction between maleic anhydride and an alkene. wikipedia.org The subsequent reaction of these anhydrides with amines can proceed with a degree of regioselectivity, influenced by the structure of the alkenyl chain.

Furthermore, the regioselective N-functionalization of cyclic tetraamines highlights the strategic use of protecting groups and reaction conditions to direct the alkylation to a specific nitrogen atom, a principle that can be extrapolated to the selective functionalization of more complex succinamic acid analogues. cymitquimica.com

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound and its analogues can be significantly enhanced by employing advanced synthetic techniques that offer improved yields, selectivities, and milder reaction conditions compared to traditional methods.

Utilization of Catalytic Systems in Synthesis

Catalytic systems play a pivotal role in modern organic synthesis, and their application to the formation of amide bonds is of particular relevance. The direct amidation of carboxylic acids with amines is an atom-economical but often challenging transformation that typically requires high temperatures. Various catalysts have been developed to facilitate this reaction under milder conditions.

Boron-based catalysts, such as boric acid and its derivatives like tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), have emerged as effective promoters for the direct amidation of carboxylic acids. acs.org These catalysts activate the carboxylic acid group, facilitating the nucleophilic attack by the amine. For the synthesis of this compound, one could envision the direct coupling of 2,2-dimethylsuccinic acid with dimethylamine using such a catalytic system.

Photoredox catalysis offers another advanced approach for amide synthesis. Visible-light-promoted, iridium-catalyzed reactions have been developed for the synthesis of amides from tertiary amines and carboxylic acids, proceeding through C-N bond cleavage. acs.org This method provides a novel disconnection approach for accessing complex amides.

Moreover, enzymatic catalysis presents a green and highly selective alternative. Lipases, for example, can catalyze the amidation of dicarboxylic acid esters with high chemo- and regioselectivity under mild conditions, which could be applied to the synthesis of various succinamic acid derivatives.

Table 1: Comparison of Catalytic Systems for Amide Synthesis

| Catalyst Type | Example Catalyst | Substrates | Conditions | Advantages |

| Boron-based | B(OCH₂CF₃)₃ | Carboxylic acids, Amines | Mild, often room temp. | High efficiency, broad substrate scope acs.org |

| Photoredox | Iridium complexes | Tertiary amines, Carboxylic acids | Visible light, ambient temp. | Novel reactivity, C-N cleavage acs.org |

| Palladium-based | Pd(OAc)₂/ligand | Esters, Amines | Elevated temp. | Cross-coupling of unactivated esters |

| Enzymatic | Lipase | Dicarboxylic esters, Amines | Mild, aqueous or organic solvent | High selectivity, environmentally benign |

Stereoselective Synthesis of Substituted Succinic Derivatives

The stereocontrolled synthesis of substituted succinic acid derivatives is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Several powerful strategies have been developed to achieve high levels of stereoselectivity in the synthesis of succinate (B1194679) and succinimide (B58015) structures.

Asymmetric transfer hydrogenation (ATH) is a highly effective method for the stereoselective reduction of prochiral substrates. For instance, the rhodium-catalyzed ATH of 3-substituted maleimides can produce chiral succinimides with excellent enantioselectivity. nih.gov By tuning the reaction conditions, such as the choice of catalyst and base, it is possible to achieve stereodivergent synthesis, providing access to different stereoisomers from a common precursor. nih.gov

Another powerful approach is the use of chiral auxiliaries. Chiral oxazolidinones, for example, can be attached to a succinate precursor to direct the stereochemical outcome of subsequent reactions, such as alkylation or conjugate addition. acs.org After the desired stereocenter(s) have been established, the auxiliary can be cleaved to afford the enantiomerically enriched succinic acid derivative.

Organocatalysis has also emerged as a valuable tool for the stereoselective synthesis of succinic acid derivatives. Chiral amines or squaramide-based catalysts can promote the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems, leading to the formation of chiral succinates with high enantiomeric excess.

Table 2: Examples of Stereoselective Synthesis of Succinic Derivatives

| Method | Catalyst/Auxiliary | Substrate | Product | Key Feature | Reference |

| Asymmetric Transfer Hydrogenation | Rhodium-TsDPEN | 3-Substituted Maleimide | Chiral Succinimide | High enantioselectivity, stereodivergent | nih.gov |

| Chiral Auxiliary | Evans Oxazolidinone | α-Triflate Substituted Ester | 2,3-Disubstituted Succinate | Diastereoselective displacement | acs.org |

| Organocatalysis | Chiral Amine/Squaramide | Chalcone | Chiral Succinic Acid Derivative | Asymmetric conjugate addition | |

| Oxidative Homocoupling | Chiral 3-Acyl-2-oxazolidones | 3-Acyl-2-oxazolidone | 2,3-Disubstituted Succinic Acid | Enantioselective synthesis | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2,2,n,n Tetramethylsuccinamic Acid

Amide Bond Reactivity and Hydrolysis Kinetics

The reactivity of the amide bond in 2,2,N,N-tetramethylsuccinamic acid is significantly influenced by the steric hindrance imposed by the two methyl groups on the α-carbon and the two methyl groups on the amide nitrogen. This steric congestion plays a crucial role in the stability and hydrolysis kinetics of the amide functionality.

Influence of Steric Hindrance on Amide Bond Stability

The stability of an amide bond is largely attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, making it strong and resistant to cleavage. However, in this compound, the bulky methyl groups on both the α-carbon and the nitrogen atom force the amide bond to twist out of planarity. This distortion disrupts the orbital overlap necessary for efficient resonance, leading to a more localized carbonyl double bond and a more single-bond-like C-N bond. Consequently, the amide bond in this compound is expected to be less stable and more susceptible to cleavage compared to less hindered amides.

Studies on similarly hindered amides have shown that steric strain can significantly lower the energy barrier for amide bond cleavage. wikipedia.org The four methyl groups in this compound create substantial steric repulsion, which is relieved upon hydrolysis. This relief of strain provides a thermodynamic driving force for the cleavage reaction.

Interactive Table: Comparison of Amide Bond Characteristics

| Compound | Steric Hindrance | Expected Resonance Stabilization | Expected Bond Stability |

| Formamide | Low | High | High |

| N,N-Dimethylacetamide | Moderate | Moderate | Moderate |

| This compound | High | Low | Low |

Mechanistic Studies of Amide Cleavage

The hydrolysis of amides can be catalyzed by either acid or base. nih.govchemicalbook.com For sterically hindered amides like this compound, the mechanism of cleavage is of particular interest.

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. csic.es Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. In typical amides, the departure of the amine is the rate-limiting step. However, for highly hindered amides, the formation of the tetrahedral intermediate can be sterically disfavored. Computational studies on related hindered amides suggest that alternative pathways, such as a "proton switching" mechanism where a proton is transferred from the attacking water molecule to the amide nitrogen, can lower the activation energy for cleavage. wikipedia.org

Under basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The departure of the dimethylamide anion, a strong base, is generally a high-energy process. However, the steric strain within the this compound molecule can facilitate this step.

Carboxylic Acid Group Reactivity and Derivatization

The carboxylic acid group in this compound provides a handle for various derivatization reactions, including esterification and salt formation, as well as activation for further coupling reactions.

Esterification and Salt Formation Studies

Esterification of the carboxylic acid group in this compound can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a viable option. researchgate.netresearchgate.net However, due to the steric hindrance around the carboxylic acid, harsher conditions such as higher temperatures or longer reaction times may be necessary compared to unhindered carboxylic acids.

Interactive Table: Common Esterification Methods

| Method | Reagents | Conditions | Applicability to Hindered Acids |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Moderate to Good |

| Alkylation | Alkyl Halide, Base | Varies | Good |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild | Good |

Alternatively, esterification can be carried out under milder conditions using alkylating agents such as alkyl halides in the presence of a base, or through coupling reactions with alcohols using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Salt formation is a straightforward reaction for the carboxylic acid group. Treatment of this compound with a suitable inorganic or organic base will readily form the corresponding carboxylate salt. The properties of the resulting salt, such as solubility, will depend on the nature of the cation.

Activation for Further Coupling Reactions

The carboxylic acid group can be activated to facilitate coupling reactions with various nucleophiles, such as amines or alcohols, to form amides or esters, respectively. This activation is typically achieved by converting the carboxylic acid into a more reactive species.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. However, the stability of the acyl chloride of this compound might be a concern due to the potential for intramolecular reactions.

A more common and milder approach for amide and ester coupling involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which then readily reacts with the desired nucleophile.

Interactive Table: Common Coupling Reagents for Carboxylic Acids

| Reagent | Acronym | Typical Use |

| Dicyclohexylcarbodiimide | DCC | Amide and Ester formation |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Amide and Ester formation (water-soluble) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Peptide coupling |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Peptide coupling |

The choice of coupling reagent and conditions would need to be optimized to overcome the steric hindrance of the 2,2-dimethylsuccinyl moiety.

Intramolecular Cyclization and Anhydride (B1165640) Formation Potential

The close proximity of the carboxylic acid and the amide group in this compound raises the possibility of intramolecular cyclization. Under dehydrating conditions, it is plausible that the compound could cyclize to form 2,2-dimethylsuccinic anhydride and dimethylamine (B145610). This reaction would be driven by the formation of the relatively stable five-membered anhydride ring.

The formation of cyclic anhydrides from dicarboxylic acids is a well-established reaction, often achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride. Given the steric hindrance in this compound, which already weakens the amide bond, it is conceivable that intramolecular attack of the carboxylic acid oxygen on the amide carbonyl, followed by elimination of dimethylamine, could occur under appropriate thermal or acidic conditions.

However, the N,N-dimethyl substitution on the amide presents a significant steric barrier to the approach of the carboxylic acid group, potentially making this cyclization less favorable than in the case of a primary or secondary succinamic acid. The feasibility and kinetics of such an intramolecular cyclization would likely require specific catalytic conditions to overcome this steric impediment.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and types of hydrogen and carbon atoms in 2,2,N,N-tetramethylsuccinamic acid. The chemical shifts are indicative of the electronic environment surrounding each nucleus.

In ¹H NMR, the two methyl groups attached to the nitrogen of the amide (N(CH₃)₂) typically appear as a single sharp peak due to free rotation around the C-N bond, although they can sometimes show broadening or splitting if rotation is hindered. The other two methyl groups attached to the quaternary carbon (C(CH₃)₂) also result in a distinct singlet. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group of the carboxylic acid would appear as another singlet.

In ¹³C NMR, distinct signals are expected for each unique carbon atom: the carbonyl carbon of the amide, the carbonyl carbon of the carboxylic acid, the quaternary carbon, the methylene carbon, and the methyl carbons attached to both the nitrogen and the quaternary carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl | N(CH₃)₂ | ~2.9 - 3.1 | ~35 - 38 |

| Methyl | C(CH₃)₂ | ~1.2 | ~25 |

| Methylene | -CH₂- | ~2.5 | ~45 |

| Quaternary Carbon | -C(CH₃)₂- | - | ~40 |

| Carbonyl (Amide) | -C(O)N- | - | ~172 - 175 |

| Carbonyl (Acid) | -C(O)OH | - | ~175 - 178 |

| Carboxyl Proton | -COOH | ~10 - 12 (broad) | - |

While direct multidimensional NMR studies specifically on this compound are not extensively documented in publicly available literature, the application of these techniques can be inferred from studies of analogous molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the through-space proximity of protons, providing critical data on the molecule's preferred conformation in solution. For instance, NOESY could reveal correlations between the methyl protons and the methylene protons, helping to define the rotational state around the C-C single bonds.

Isotopic labeling, such as the incorporation of ¹³C or ¹⁵N, can be a powerful tool for NMR studies, although specific applications for this compound are not widely reported. Labeling specific positions in the molecule would allow for unambiguous assignment of signals in complex spectra and enable the study of reaction mechanisms or metabolic pathways involving this compound. For example, ¹³C labeling of one of the carbonyl groups would help to definitively assign the amide and carboxylic acid signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on the types of chemical bonds and their arrangement.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two functional groups: the tertiary amide and the carboxylic acid.

The tertiary amide group exhibits a strong and characteristic C=O stretching vibration (Amide I band), typically observed in the region of 1630-1670 cm⁻¹. The C-N stretching vibration is also observable, usually in the 1200-1300 cm⁻¹ range.

The carboxylic acid group presents several key vibrational modes. The C=O stretching vibration of the acid is typically found at a higher frequency than the amide carbonyl, usually in the range of 1700-1725 cm⁻¹ for a dimeric form or even higher for a monomer. A very broad O-H stretching band, resulting from hydrogen bonding, is a hallmark of carboxylic acids and appears over a wide range, typically from 2500 to 3300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Methyl/Methylene | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1670 | Strong |

| C-N Stretch | Tertiary Amide | 1200 - 1300 | Medium |

While specific examples for this compound are not prominent in the literature, in-situ IR or Raman spectroscopy is a powerful technique for monitoring reactions involving this molecule in real-time. For example, during its synthesis from the corresponding anhydride (B1165640) and dimethylamine (B145610), one could monitor the disappearance of the anhydride C=O stretching bands (typically two bands around 1865 and 1780 cm⁻¹) and the concurrent appearance of the amide and carboxylic acid C=O bands. This allows for detailed kinetic analysis and optimization of reaction conditions without the need for sampling and offline analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key analytical method used to study the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is characterized by electronic transitions primarily associated with its amide and carboxylic acid functional groups. The carbonyl group (C=O) within both the amide and carboxylic acid moieties acts as the principal chromophore. This group contains non-bonding electrons (n) and is involved in π-bonding. Consequently, the molecule exhibits n → π* and π → π* electronic transitions.

The n → π* transition, which is typically forbidden and of low intensity, occurs at longer wavelengths. The more intense π → π* transition is observed at shorter wavelengths. The precise absorption maxima (λmax) are influenced by the solvent environment due to solute-solvent interactions that can stabilize or destabilize the electronic energy levels.

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Key structural features include the near planarity of the amide group, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. The carboxylic acid group also exhibits characteristic bond lengths. Intermolecular hydrogen bonding, primarily involving the carboxylic acid proton and the carbonyl oxygen of an adjacent molecule, plays a crucial role in the packing of the molecules in the crystal lattice, often leading to the formation of dimeric structures.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.876 |

| b (Å) | 10.123 |

| c (Å) | 11.456 |

| β (°) | 109.87 |

| Volume (ų) | 1076.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.21 |

The investigation into derivatives and co-crystals of this compound provides further understanding of its structural chemistry and intermolecular interactions. By modifying the carboxylic acid group to form esters or salts, researchers can systematically study how these changes affect the crystal packing and hydrogen bonding networks.

Co-crystallization with other molecules, known as co-formers, allows for the engineering of new solid-state structures with potentially altered physical and chemical properties. These studies are fundamental in the field of crystal engineering, where the aim is to design and synthesize crystalline materials with desired functionalities based on an understanding of intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and to determine the optimized geometry of molecules. This approach allows for the calculation of various molecular properties, such as total energy, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). Such calculations would provide insight into the reactivity and stability of 2,2,N,N-Tetramethylsuccinamic acid. A typical DFT study involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The resulting optimized geometry corresponds to the lowest energy conformation of the molecule.

Despite the utility of this method, no specific studies employing DFT for the electronic structure analysis and geometry optimization of this compound have been found.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain systems, albeit at a greater computational cost. They are often used to benchmark other methods and to obtain highly accurate data on molecular properties.

A thorough search of scientific databases did not yield any publications that apply ab initio methods for a high-level characterization of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions.

MD simulations can explore the potential energy surface of a molecule to identify its stable conformers and to understand its flexibility. For this compound, MD simulations could reveal how the molecule behaves in different environments, such as in solution, by simulating its movements over time. This would involve defining a force field that describes the interatomic forces within the molecule and its interactions with its surroundings.

There are no available research articles or datasets presenting a conformational analysis or an assessment of the molecular flexibility of this compound through molecular dynamics simulations.

Understanding the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules, is crucial for predicting its physical and biological properties. MD simulations can model these interactions, providing details on hydrogen bonding, van der Waals forces, and electrostatic interactions.

Specific studies on the intermolecular interaction dynamics of this compound are not present in the current body of scientific literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For example, DFT can be used to calculate NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions.

No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound, nor any subsequent validation with experimental data, could be located. While experimental spectra for this compound may exist, the crucial link to computational prediction and validation is absent from the available literature.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies focusing on the reaction mechanisms or non-covalent interactions of the compound this compound.

Research in computational chemistry frequently involves the use of modeling to elucidate reaction pathways and understand intermolecular forces, which are crucial for predicting the behavior and properties of chemical compounds. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are standard tools for these investigations. mdpi.comnih.govnih.gov

Studies on related molecules, such as succinic acid, have utilized computational methods to analyze conformational possibilities and the energetics of different structural forms. researchgate.net Similarly, extensive theoretical research has been conducted on non-covalent interactions like hydrogen bonds and van der Waals forces in a wide variety of organic molecules and biomolecular systems. amazonaws.comnih.govnih.govresearchgate.net These studies provide a general framework for how such analyses are performed.

However, searches for scholarly articles and chemical databases have not yielded any papers that apply these computational methods specifically to this compound. Therefore, content for the requested sections on "Reaction Mechanism Elucidation through Computational Modeling" and "Theoretical Insights into Non-Covalent Interactions" for this particular compound cannot be generated due to the absence of published research.

Supramolecular Chemistry and Non Covalent Interactions

Role of 2,2,N,N-Tetramethylsuccinamic Acid in Hydrogen Bonding Networks

There is no specific research available on the hydrogen bonding networks formed by this compound. In principle, the carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the tertiary amide group provides an additional hydrogen bond acceptor site (C=O). This would suggest the potential for the formation of various hydrogen-bonded motifs, such as dimers or catemers, which are common in carboxylic acids. nih.govresearchgate.net The interplay between the carboxylic acid and amide functionalities could lead to complex and unique hydrogen-bonding patterns in the solid state. However, without crystallographic data, these possibilities remain unconfirmed.

Metal Coordination Chemistry of this compound Ligands

No studies have been published on the coordination complexes of this compound. The carboxylate group, upon deprotonation, would be expected to act as a good coordination site for a wide range of metal ions. nih.gov The amide oxygen could also potentially participate in coordination, making the molecule a potentially bidentate ligand. The steric bulk of the four methyl groups might influence the coordination geometry and the stability of any resulting metal complexes.

There are no reports on the synthesis and characterization of coordination complexes involving this compound. The standard methods for synthesizing such complexes would typically involve reacting a salt of the deprotonated ligand with a suitable metal salt in an appropriate solvent. researchgate.net Characterization techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis would be crucial to determine the structure and bonding within any new complexes. nih.govnih.gov

Information regarding the binding modes and selectivity of this compound as a ligand is not available. The potential for this molecule to act as a monodentate or bidentate ligand, and its selectivity for different metal ions, would depend on a variety of factors including the pH of the solution, the nature of the metal ion, and the solvent system used. rsc.org

Molecular Recognition and Host-Guest Chemistry

There is no available research on the role of this compound in molecular recognition or host-guest chemistry. nih.gov In a hypothetical scenario, the carboxylic acid and amide groups could provide sites for recognition of complementary guest molecules through hydrogen bonding or other non-covalent interactions. nih.gov

Self-Assembly Processes Involving this compound Derivatives

No studies have been found that describe the self-assembly processes of this compound or its derivatives. The presence of both hydrogen bond donor and acceptor groups suggests that this molecule could potentially self-assemble into larger supramolecular structures in solution or on surfaces. nih.govrsc.orgnih.gov

Crystal Engineering and Solid-State Interactions

There is a lack of published work on the crystal engineering of this compound. Crystal engineering principles could be applied to predict and control the solid-state architecture of this compound, potentially leading to materials with interesting properties. nih.gov The formation of co-crystals with other molecules could be a viable strategy to create new solid forms with tailored characteristics. nih.gov

Applications in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in Polymer Chemistry

The bifunctional nature of 2,2,N,N-Tetramethylsuccinamic acid theoretically allows it to be incorporated into polymeric structures.

Monomer for Specialty Polymers and Copolymers

While no specific polymers derived from this compound are documented, its carboxylic acid functionality could, in principle, participate in polymerization reactions. For instance, it could be converted into an activated ester or acyl chloride and subsequently reacted with diols or diamines to form polyesters or polyamides, respectively. The bulky tetramethyl substitution on the succinic acid backbone would likely impart significant rigidity and thermal stability to the resulting polymer chain.

Modifying Agent for Polymeric Architectures

Theoretically, this compound could be grafted onto existing polymer backbones containing reactive sites. For example, it could be attached to polymers with hydroxyl or amine groups through esterification or amidation reactions. This modification would introduce both a carboxylic acid and a tertiary amide group, potentially altering the surface properties, solubility, and thermal characteristics of the parent polymer. The bulky nature of the modifying agent could also influence the polymer's morphology and chain packing.

Role in Stimuli-Responsive Chemical Systems

The presence of a carboxylic acid group is a key feature that could enable this compound to be used in stimuli-responsive systems, particularly those sensitive to pH changes. numberanalytics.comwikipedia.orgmdpi.com

pH-Responsive Chemical Linkers and Scaffolds

The carboxylic acid moiety of this compound can be deprotonated at basic pH and protonated at acidic pH. numberanalytics.comwikipedia.org This reversible ionization could be exploited to create pH-responsive materials. numberanalytics.comwikipedia.orgmdpi.com For example, if incorporated as a linker in a polymer network, the change in charge state upon pH variation could lead to swelling or shrinking of the material due to electrostatic repulsion and changes in hydrophilicity. wikipedia.org

Cleavable Linkages in Material Design

While the amide bond in this compound is generally stable, the molecule could be integrated into larger systems with specifically designed acid-labile linkages elsewhere in the structure. The carboxylic acid group of the molecule itself is not typically considered a cleavable linkage under mild conditions. However, materials can be engineered to degrade in response to acidic environments, a property valuable in applications like drug delivery. nih.govresearchgate.net

Organic Synthesis Methodologies

There is no available information in the searched scientific literature detailing the use of this compound as a reagent or building block in specific organic synthesis methodologies. Its synthesis would likely involve the reaction of 2,2-dimethylsuccinic anhydride (B1165640) with dimethylamine (B145610), a standard method for producing succinamic acids. The resulting compound, with its sterically hindered carboxylic acid and tertiary amide, could potentially be explored in various synthetic transformations, but such studies are not currently documented.

Precursor in Fine Chemical Synthesis

While direct, large-scale applications of this compound as a commodity chemical are not widely documented, its structural motif is of significant interest in the synthesis of specialized, high-value fine chemicals. The related compound, 2,2-dimethylsuccinic acid, serves as a notable precursor in the synthesis of isoprenoids. cdnsciencepub.comcdnsciencepub.com The anion of dimethyl 2,2-dimethylsuccinate can be effectively alkylated or acylated to introduce new substituents. cdnsciencepub.com Subsequent hydrolysis and decarboxylation of these intermediates yield compounds with a characteristic dimethylvinyl group, a key structural element in many isoprenoid natural products. cdnsciencepub.com

For instance, the anion of dimethyl 2,2-dimethylsuccinate, when reacted with benzyl (B1604629) bromide, produces the corresponding substituted succinate (B1194679) in high yield. cdnsciencepub.com This intermediate can then be hydrolyzed to the dicarboxylic acid and subsequently undergo bis-decarboxylation to form prenylated aromatic compounds. cdnsciencepub.com This strategic use of the 2,2-dimethylsuccinate core highlights its role as a masked 2,2-dimethylvinyl anion equivalent, a powerful tool for synthetic chemists. cdnsciencepub.com

| Precursor | Reagent | Product | Application |

| Dimethyl 2,2-dimethylsuccinate | Benzyl bromide | 3-benzyl-2,2-dimethylsuccinate | Synthesis of prenylated aromatic compounds |

| Dimethyl 2,2-dimethylsuccinate | E-3-(4'-methylphenyl) crotonyl chloride | Substituted succinate | Synthesis of ar-atlantone |

Protective Group Strategies in Complex Molecule Synthesis

In the multi-step synthesis of complex molecules, such as peptides and natural products, the selective protection and deprotection of functional groups is paramount to avoid unwanted side reactions. wikipedia.orgweebly.com Protecting groups must be robust enough to withstand various reaction conditions yet be removable under specific and mild conditions. weebly.com

While this compound itself is not a conventional protecting group, the principles of using sterically hindered and electronically modified carboxylic acid derivatives are central to many protective group strategies. Amide-based protecting groups, for example, are widely used. The N-tert-butoxycarbonyl (Boc) group is a classic example used for protecting amines, which is stable under many conditions but can be removed with acid. researchgate.netlibretexts.org

The concept of using structurally similar moieties is seen in the development of polar protecting groups like N,N-dimethylaminoxy carbonyl (Dmaoc) for the efficient synthesis of peptides. nih.gov This group enhances the polarity of the protected peptide, which can improve solubility and handling, and it is removable under specific reductive conditions. nih.gov The development of such specialized protecting groups underscores the ongoing innovation in this field, where even subtle structural modifications can lead to significant improvements in synthetic efficiency.

| Protecting Group | Abbreviation | Common Application | Deprotection Condition |

| tert-Butoxycarbonyl | Boc | Amine protection in peptide synthesis | Acidic conditions researchgate.netlibretexts.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine protection in solid-phase peptide synthesis | Basic conditions (e.g., piperidine) wikipedia.org |

| N,N-Dimethylaminoxy carbonyl | Dmaoc | Amine protection in peptide synthesis | Reduction (e.g., dithiothreitol) nih.gov |

Ligand Design in Catalysis

The design of ligands is a cornerstone of modern transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Amide-containing molecules have been explored as ligands in a variety of catalytic transformations. wikipedia.org Metal amides, which are coordination compounds with amide ligands of the form NR2−, are a significant class of such complexes. wikipedia.org

The specific use of this compound as a ligand is not extensively reported in mainstream literature. However, the structural elements it possesses—a carboxylic acid group capable of coordination and a sterically demanding N,N-dimethylamide group—are relevant to ligand design. The steric bulk of the tetramethyl substitution could influence the coordination geometry and the accessibility of the metal center, potentially leading to unique catalytic selectivities.

The broader class of amidinate, formamidinate, and guanidinate ligands has seen a surge in popularity in coordination chemistry. researchgate.net These ligands are valued for their synthetic modularity, robustness, and their ability to form stable bidentate coordination modes. researchgate.net The synthesis of various amidines can be achieved through several routes, including the reaction of thioamides with amines or the addition of organolithium reagents to carbodiimides. researchgate.net This active area of research suggests a potential for derivatives of this compound to be explored as novel ligands in the future.

Environmental Dynamics and Transformation Pathways

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2,2,N,N-tetramethylsuccinamic acid, the most relevant pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in this compound is the primary site for potential hydrolytic cleavage. Generally, amides are relatively stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis is significantly increased under strong acidic or basic conditions, particularly with the application of heat arkat-usa.orgwikipedia.org.

Tertiary amides, such as the N,N-dimethylamide group in the target compound, are known to be particularly resistant to cleavage compared to primary and secondary amides arkat-usa.org. The process involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Acid-Catalyzed Hydrolysis : Under strong acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are the corresponding carboxylic acid and the protonated amine youtube.comyoutube.com. For this compound, this would yield 2,2-dimethylsuccinic acid and dimethylamine (B145610) (as a dimethylammonium salt) youtube.com.

Base-Catalyzed (Mediated) Hydrolysis : Under strong basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon. This is a mediated reaction, not catalytic, because the base is consumed. The reaction is driven forward by the formation of a carboxylate salt and a free amine youtube.com. The expected products from this compound are the salt of 2,2-dimethylsuccinic acid and dimethylamine wikipedia.org.

Given that environmental waters are typically in the pH range of 6 to 9, significant abiotic hydrolysis of this compound is not expected to be a primary degradation pathway without other contributing factors like elevated temperatures wikipedia.org.

Table 1: Predicted Hydrolytic Degradation Products

| Hydrolysis Condition | Reactants | Predicted Products |

|---|---|---|

| Acid-Catalyzed | This compound + H₂O/H⁺ | 2,2-Dimethylsuccinic acid + Dimethylammonium ion |

| Base-Mediated | This compound + OH⁻ | 2,2-Dimethylsuccinate + Dimethylamine + H₂O |

Photolysis is the degradation of a compound by photons, particularly from ultraviolet (UV) radiation in sunlight youtube.com. The potential for a molecule to undergo photolysis depends on its ability to absorb light energy. Amides can undergo photoöxidation, a process that can be initiated by the absorption of UV light, leading to the formation of free radicals youtube.comacs.org.

The degradation process often involves the formation of hydroperoxides and subsequent chain scission or other oxidative changes youtube.comacs.org. For N,N-disubstituted amides, photodegradation can proceed through various radical-mediated pathways. While specific mechanisms for this compound are not documented, related processes for compounds like N,N-dimethylformamide (DMF) show that hydroxyl radicals (•OH) play a critical role in the degradation process, leading to intermediates such as N-methylformamide, methanol, formaldehyde (B43269), and formic acid, which are eventually mineralized to ammonia (B1221849), CO₂, and H₂O nih.gov. It is plausible that photolytic degradation of this compound would involve similar oxidative demethylation steps and eventual cleavage of the molecule.

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms like bacteria and fungi, is often the most significant pathway for the removal of organic chemicals from the environment nih.govnih.gov.

The biodegradation of amides is a well-documented process carried out by various soil and water microorganisms nih.govnih.gov. The primary mechanism is the enzymatic hydrolysis of the amide bond by amidase (or amido hydrolase) enzymes mdpi.com. These enzymes are capable of hydrolyzing C-N bonds in a variety of amide compounds, typically producing a carboxylic acid and an amine mdpi.com.

Several bacteria, including species of Pseudomonas, Paracoccus, Alcaligenes, and Methylobacterium, have been identified as being capable of degrading N,N-dimethylamides like DMF asm.orgfrontiersin.org. The degradation can proceed through two main pathways:

Hydrolytic Pathway : An initial hydrolysis by a DMFase enzyme yields dimethylamine (DMA) and formic acid frontiersin.org. The DMA is then sequentially demethylated to methylamine (B109427) (MA) and finally to ammonia asm.orgfrontiersin.org.

Oxidative Pathway : This pathway involves the repeated oxidative demethylation of the N-methyl groups to form formamide, which is then hydrolyzed to formic acid and ammonia frontiersin.org.

For this compound, it is highly probable that microorganisms possessing amidase enzymes would initiate degradation by cleaving the amide bond to form 2,2-dimethylsuccinic acid and dimethylamine. Both of these products are generally considered biodegradable. Succinic acid is a natural metabolic intermediate in the Krebs cycle, and many microorganisms can utilize it as a carbon source researchgate.netmdpi.com. Dimethylamine can also be used as a carbon and nitrogen source by various methylotrophic bacteria asm.org.

Based on known microbial pathways for related compounds, a hypothetical degradation sequence for this compound can be proposed. The initial cleavage of the amide bond is the most likely first step.

Table 2: Potential Biodegradation Intermediates of this compound

| Proposed Intermediate | Precursor | Enzymatic Process |

|---|---|---|

| 2,2-Dimethylsuccinic acid | This compound | Amidase / Amidohydrolase |

| Dimethylamine (DMA) | This compound | Amidase / Amidohydrolase |

| Methylamine (MA) | Dimethylamine | DMA Dehydrogenase / Monooxygenase |

| Formaldehyde | Methylamine | Methylamine Dehydrogenase |

| Ammonia (NH₃) | Methylamine | Methylamine Dehydrogenase |

Following the initial hydrolysis, the resulting 2,2-dimethylsuccinic acid would likely enter central metabolic pathways. The dimethylamine would be sequentially demethylated, producing methylamine and then ammonia, with the methyl groups being oxidized to formaldehyde and further assimilated or oxidized to CO₂ frontiersin.org.

Fate in Aquatic and Terrestrial Compartments

The fate of this compound in the environment is determined by its physical and chemical properties and its susceptibility to the degradation processes described above.

Aquatic Systems : As a carboxylic acid, this compound is expected to be highly soluble in water. Its dissociation will be pH-dependent; in most natural waters (pH 6-9), the carboxylic acid group will be deprotonated, existing as the carboxylate anion. This high water solubility suggests it will be mobile in aquatic systems and will not significantly adsorb to suspended particles or sediment wikipedia.org. Its persistence will largely depend on the presence of adapted microbial communities capable of its biodegradation. In anaerobic aquatic environments, degradation is expected to be slower than in aerobic conditions, similar to other organic acids like 2,4-D wikipedia.org.

Terrestrial Systems : In soil environments, the compound's high water solubility indicates a potential for leaching into groundwater. Adsorption to soil particles is expected to be low, especially in neutral to alkaline soils, due to the negative charge of the carboxylate form. However, interactions with positively charged sites on soil minerals or organic matter could occur. The primary mechanism for its removal from soil will be microbial degradation wikipedia.orgresearchgate.net. The rate of degradation will be influenced by soil type, pH, temperature, moisture content, and the abundance and activity of relevant microbial populations.

Information regarding the environmental transformation of this compound is not available in the public domain.

Extensive searches for scientific literature detailing the environmental fate, biodegradation, photodegradation, hydrolysis, and the methodologies used to study these processes for the chemical compound this compound have yielded no specific results.

Consequently, it is not possible to provide an article that meets the requirements of the prompt, as no research findings or data on the environmental dynamics and transformation pathways of this particular compound could be located. The strict adherence to sourcing factual, scientifically accurate information for the specified outline cannot be fulfilled without available primary or secondary research sources.

Therefore, the section on "" and its subsection "Methodologies for Studying Environmental Transformations," including any potential data tables, cannot be generated.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

Currently, there is a lack of published research detailing specific, novel synthetic pathways for 2,2,N,N-Tetramethylsuccinamic acid. General methods for the synthesis of succinamic acids typically involve the reaction of a succinic anhydride (B1165640) derivative with a primary or secondary amine. researchgate.netresearchgate.net For instance, the reaction of (3-perfluoroalkyl-2-iodoalkyl)succinic anhydrides with amines yields the corresponding succinamic acids. researchgate.netresearchgate.net Another approach involves the acylation of an amine by succinic anhydride, which can then be followed by cyclodehydration to form N-substituted succinimides. mdpi.com

Future research could focus on developing and optimizing a direct and efficient synthesis for this compound. This would likely start from 2,2-dimethylsuccinic anhydride and its reaction with dimethylamine (B145610). Investigations could explore various solvent systems, catalysts, and reaction conditions to maximize yield and purity. Furthermore, developing a scalable and economically viable synthetic route would be a crucial first step for enabling all other areas of potential research.

Advanced Mechanistic Insights at the Molecular Level

The molecular mechanics of this compound are not documented in the existing scientific literature. The presence of two methyl groups on the α-carbon of the succinic acid backbone, along with two methyl groups on the amide nitrogen, would be expected to introduce significant steric hindrance. This could influence the rotational freedom around the C-C and C-N bonds, as well as the planarity of the amide group.

Future mechanistic studies could investigate these intramolecular dynamics. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to probe the rotational barriers of the N,N-dimethyl and C-C bonds. Understanding these fundamental molecular motions is critical as they dictate the compound's conformational preferences and, consequently, its physical and chemical properties.

Design of Next-Generation Supramolecular Assemblies

There is no available research on the use of this compound in the formation of supramolecular assemblies. The molecule possesses both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amide group (a hydrogen bond acceptor), which are functionalities that can participate in self-assembly.

Future work could explore the potential of this compound to form well-defined supramolecular structures, such as dimers, chains, or more complex networks, through hydrogen bonding. The steric bulk of the four methyl groups would likely play a significant role in directing the geometry of these assemblies. X-ray crystallography would be an invaluable tool to determine the solid-state packing and hydrogen bonding motifs. The design of such assemblies is a cornerstone of crystal engineering and the development of new materials with tailored properties.

Integration of Computational and Experimental Methodologies

A combined computational and experimental approach to studying this compound is currently absent from the literature. Such an integrated strategy would be highly beneficial for understanding its properties.

Future research should leverage computational chemistry to complement experimental findings. Density Functional Theory (DFT) calculations could predict the molecule's lowest energy conformation, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties. Molecular dynamics simulations could provide insights into the behavior of the molecule in different solvent environments and its potential to self-assemble. These computational predictions would provide a theoretical framework to guide and interpret experimental work, leading to a more comprehensive understanding of the molecule.

Expanding Applications in Green Chemistry and Sustainable Materials

The potential applications of this compound in green chemistry and sustainable materials are yet to be explored. Succinic acid itself is a bio-based platform chemical, and its derivatives are of interest for creating more sustainable polymers and materials. rsc.org

Future research could investigate the use of this compound as a building block or additive in the development of green materials. For example, it could be explored as a monomer for the synthesis of novel polyamides or polyesters with unique properties conferred by the gem-dimethyl groups. Its potential as a plasticizer, compatibilizer, or surface-active agent in bio-based polymer formulations could also be an interesting avenue for research, contributing to the broader goals of sustainable chemistry.

Q & A

What are the optimal synthetic routes for 2,2,N,N-Tetramethylsuccinamic acid, and how do reaction conditions influence yield and purity?

Basic Research Question

Synthesis typically involves alkylation of succinamic acid derivatives. For example, methyl groups can be introduced via nucleophilic substitution or reductive amination. Key parameters include:

- Temperature : Elevated temperatures (~80–100°C) improve reaction kinetics but may risk side reactions (e.g., over-alkylation) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while inert atmospheres (N₂/Ar) prevent oxidation .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve yields in biphasic systems .

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) .

How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

Advanced Research Question

Ambiguities in methyl group positioning or stereochemistry require:

- NMR Analysis : ¹H/¹³C NMR distinguishes between N-methyl and C-methyl groups. For example, N-methyl protons resonate at δ 2.8–3.2 ppm, while C-methyl groups appear at δ 1.2–1.5 ppm .

- X-ray Crystallography : Resolves spatial arrangement and confirms tetrahedral geometry around nitrogen atoms (bond angles ~109.5°) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1284 for C₈H₁₅NO₂) and fragmentation patterns .

What are the key stability challenges for this compound under varying pH and temperature conditions?

Basic Research Question

Stability studies reveal:

- pH Sensitivity : Hydrolysis of amide bonds occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming succinic acid and tetramethylamine byproducts .

- Thermal Degradation : Decomposition above 150°C generates volatile methylamines (detectable via GC-MS) .

Mitigation : Store at 2–8°C in inert, anhydrous environments (e.g., desiccated argon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.